Cas no 2229522-83-0 (methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate)

Methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate is a specialized ester compound featuring a hydroxyl-substituted aromatic ring and a branched alkyl chain. Its unique structure imparts both lipophilic and hydrophilic properties, making it suitable for applications requiring balanced solubility. The presence of multiple hydroxyl groups enhances its reactivity, particularly in esterification and condensation reactions. This compound is valued for its potential as an intermediate in pharmaceutical synthesis, where its stereochemistry and functional groups can influence chiral selectivity. Its stability under mild conditions and compatibility with common organic solvents further contribute to its utility in fine chemical manufacturing. Careful handling is advised due to its sensitivity to strong acids or bases.
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate structure
2229522-83-0 structure
Product name:methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
CAS No:2229522-83-0
MF:C13H18O4
MW:238.279624462128
CID:6219517
PubChem ID:165741631

methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
    • EN300-1999347
    • 2229522-83-0
    • Inchi: 1S/C13H18O4/c1-8-5-6-9(7-10(8)14)13(2,3)11(15)12(16)17-4/h5-7,11,14-15H,1-4H3
    • InChI Key: ANGYCZZKWFVZQR-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C(C)(C)C1C=CC(C)=C(C=1)O

Computed Properties

  • Exact Mass: 238.12050905g/mol
  • Monoisotopic Mass: 238.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 66.8Ų

methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1999347-0.05g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
0.05g
$1344.0 2023-09-16
Enamine
EN300-1999347-0.1g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
0.1g
$1408.0 2023-09-16
Enamine
EN300-1999347-10.0g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
10g
$6882.0 2023-05-31
Enamine
EN300-1999347-1.0g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
1g
$1599.0 2023-05-31
Enamine
EN300-1999347-0.5g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
0.5g
$1536.0 2023-09-16
Enamine
EN300-1999347-1g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
1g
$1599.0 2023-09-16
Enamine
EN300-1999347-5g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
5g
$4641.0 2023-09-16
Enamine
EN300-1999347-0.25g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
0.25g
$1472.0 2023-09-16
Enamine
EN300-1999347-5.0g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
5g
$4641.0 2023-05-31
Enamine
EN300-1999347-2.5g
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
2229522-83-0
2.5g
$3136.0 2023-09-16

Additional information on methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate

Research Briefing on Methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate (CAS: 2229522-83-0)

Methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate (CAS: 2229522-83-0) is a synthetic compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a bioactive molecule with applications in drug discovery and development. This briefing provides an overview of the latest research findings, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound has been synthesized through a series of optimized chemical reactions, including esterification and hydroxylation, to achieve high purity and yield. Structural characterization using NMR and mass spectrometry has confirmed its molecular identity, while computational modeling has provided insights into its conformational stability and potential interaction with biological targets.

In vitro studies have demonstrated that methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Specifically, it has shown promise in modulating the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.

Further investigations into its pharmacokinetic properties have revealed favorable absorption and distribution profiles in animal models. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies.

The compound's unique chemical structure, featuring both hydroxyl and ester functional groups, offers opportunities for further derivatization to enhance its bioactivity and selectivity. Recent efforts have explored its incorporation into prodrug designs and combination therapies, with preliminary results indicating synergistic effects with established anti-inflammatory drugs.

In conclusion, methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate represents a promising candidate for further pharmaceutical development. Its dual functionality and demonstrated biological activity warrant continued investigation, particularly in the context of inflammatory and metabolic disorders. Future research should focus on elucidating its mechanism of action and evaluating its efficacy in more complex disease models.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.